molecular formula C19H21NO2 B1611034 Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate CAS No. 438492-33-2

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B1611034
CAS No.: 438492-33-2
M. Wt: 295.4 g/mol
InChI Key: CBOILEULVFQPKE-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate is a pyrrolidine-based ester compound characterized by a benzyl group at position 1, a phenyl group at position 4, and a methyl ester at position 2. Its molecular formula is C₁₉H₂₁NO₂, with a molar mass of 295.38 g/mol.

This compound belongs to a class of nitrogen-containing heterocycles often explored for pharmaceutical applications, including enzyme inhibition or receptor modulation, due to their structural rigidity and capacity for hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction forms N,N-bis(β-methoxycarbonylethyl)benzylamine, which is then cyclized in the presence of sodium methoxide to yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into various amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

  • Lead Compound for Drug Development : This compound is investigated for its potential therapeutic properties, particularly in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for anticonvulsant drugs.
  • Mechanism of Action : The compound may interact with neurotransmitter receptors, influencing neurotransmission and exhibiting potential anticonvulsant effects by modulating GABAergic transmission.

Biological Research

  • Model Compound : Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate serves as a model for studying the interactions of pyrrolidine derivatives with biological systems. It aids in understanding structure-activity relationships (SAR) in drug design .
  • Antimicrobial Activity : Related compounds have shown potential in inhibiting bacterial secretion systems, suggesting applications in antimicrobial therapy against resistant strains .

Industrial Chemistry

  • Synthesis of Specialty Chemicals : The compound is utilized in the synthesis of high-value chemical products due to its unique structural features. Its derivatives are explored for various industrial applications, including the production of organic buffers used in cell cultures .

Anticonvulsant Activity

A study demonstrated that this compound exhibited significant anticonvulsant effects in animal models. The modulation of GABAergic transmission was identified as a key mechanism behind its activity .

Inhibition of Bacterial Secretion Systems

Research indicated that certain derivatives could inhibit bacterial type III secretion systems, highlighting their potential use in developing treatments for bacterial infections resistant to conventional antibiotics .

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundPyrrolidine ring with benzyl and phenylAnticonvulsant propertiesModulates GABAergic transmission
4-Phenylpyrrolidine-3-carboxylic acidPyrrolidine ring with carboxylic acidEnzyme interactionDifferent stereochemistry affects activity
Methyl 4-phenylpyrrolidine-3-carboxylateSimilar structure without benzyl groupPotentially different receptor interactionsUnique methylation alters binding affinity

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following structurally related compounds differ in substituents at position 4 of the pyrrolidine ring, electronic properties, and stereochemistry:

Key Analogs

Methyl (3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate (CAS: 898547-79-0) Substituent: 4-methylphenyl Molecular formula: C₂₀H₂₃NO₂ Molar mass: 309.41 g/mol

Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate (CAS: 862283-69-0) Substituent: 4-chlorophenyl Molecular formula: C₁₉H₂₀ClNO₂ Molar mass: 329.82 g/mol

Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate (CAS: 960297-80-7) Substituent: 3-fluorophenyl Molecular formula: C₁₉H₂₀FNO₂ Molar mass: 313.37 g/mol

Data Table: Comparative Properties

Property Target Compound 4-Methylphenyl Analog 4-Chlorophenyl Analog 3-Fluorophenyl Analog
Molecular formula C₁₉H₂₁NO₂ C₂₀H₂₃NO₂ C₁₉H₂₀ClNO₂ C₁₉H₂₀FNO₂
Molar mass (g/mol) 295.38 309.41 329.82 313.37
Substituent Phenyl 4-Methylphenyl 4-Chlorophenyl 3-Fluorophenyl
Log P (predicted) ~2.8 ~3.1 ~3.5 ~2.9
Electron effect Neutral Electron-donating (CH₃) Electron-withdrawing (Cl) Electron-withdrawing (F)

Key Differences and Implications

The 4-methylphenyl analog follows (~3.1), while the target compound and 3-fluorophenyl analog are less lipophilic (~2.8–2.9) .

Electronic and Steric Effects:

  • The 4-methylphenyl group’s electron-donating nature may stabilize adjacent hydrogen-bonding interactions, while the 4-chloro and 3-fluoro substituents introduce electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic environments .

Stereochemical Considerations:

  • The (3R,4S) configuration in the 4-methylphenyl and 3-fluorophenyl analogs could influence crystal packing and intermolecular interactions, as seen in studies using SHELX and ORTEP-III for crystallographic analysis .

Biological Relevance:

  • Fluorine’s small size and high electronegativity in the 3-fluorophenyl analog may enhance metabolic stability compared to the bulkier 4-methylphenyl group .

Biological Activity

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate (CAS Number: 87813-03-4) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

This compound features a pyrrolidine ring with both benzyl and phenyl substituents, contributing to its distinct chemical properties. The molecular formula is C19H21NO2C_{19}H_{21}NO_2 with a molecular weight of approximately 295.38 g/mol. Its unique substitution pattern may influence its interactions with biological targets, making it a subject of interest in drug development and pharmacological studies.

The mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific enzymes and receptors. The pyrrolidine ring structure allows for potential interactions with various biological molecules, influencing their activity. Research indicates that the compound can undergo reactions at the benzylic position, which may further modify its biological efficacy.

Anticancer Properties

Recent studies have investigated the anticancer activity of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated varying levels of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this pyrrolidine derivative were tested against A549 human lung adenocarcinoma cells, revealing that modifications in the chemical structure significantly affected their anticancer potency .

CompoundEC50 (µM)Cell Line
This compoundTBDTBD
Related Compound A66A549
Related Compound B61A549

The effectiveness of these compounds was compared against standard chemotherapeutics like cisplatin, highlighting the need for further investigation into their potential as alternative treatments .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for antimicrobial activity . Studies indicate that certain derivatives exhibit activity against multidrug-resistant pathogens; however, specific data on this compound's efficacy against various bacterial strains remains limited .

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing various pyrrolidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The research underscored the relationship between molecular structure and pharmacological effects, providing insights into how this compound could be optimized for better therapeutic outcomes .
  • Pharmacokinetics : Current research is ongoing to determine the pharmacokinetic profile of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for assessing its viability as a therapeutic agent .

Properties

IUPAC Name

methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOILEULVFQPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465567
Record name METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438492-33-2
Record name METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.98 g (12.2 mmol) of methyl (Z)-cinnamate and 5.80 g (24.4 mmol) N-(methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine in 30 mL of CH2Cl2 at 0° C. was treated with 20 drops of trifluoroacetic acid and stirred cold for 1 h. The reaction mixture was partitioned between 200 mL of ether and 100 mL of sat'd NaHCO3 and the layers were separated. The organic layer was washed with 100 mL of sat'd NaCl, dried over MgSO4 and concentrated in vacuo. Flash chromatography on 150 g of silica gel using 20:1 v/v CH2Cl2/ether as the eluant afforded 2.61 g (72%) of the title compound as an oil. 1H NMR (500 MHz, CDCl3): δ2.83 (t, J=8.7, 1H), 3.09-3.19 (m, 6H), 3.16 (s, 3H), 3.46-3.51 (m, 1H), 3.73-3.79 (m, 3H), 7.19-7.42 (1OH). Mass Spectrum (NH3 -CI): m/z 296 (M+1).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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